3-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}-1H-indole
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Overview
Description
3-{[4-(3-Phenylpropyl)piperazino]methyl}-1H-indole is a complex organic compound that features both an indole and a piperazine moiety. Indole derivatives are known for their wide range of biological activities, while piperazine derivatives are commonly used in pharmaceuticals. This compound combines these two functional groups, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-Phenylpropyl)piperazino]methyl}-1H-indole typically involves multiple steps. One common method starts with the preparation of the indole moiety, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
The piperazine moiety can be introduced through a Mannich reaction, where formaldehyde and a secondary amine (in this case, piperazine) react with the indole derivative . The phenylpropyl group is then attached to the piperazine ring through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-Phenylpropyl)piperazino]methyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogenation of the indole ring can occur under electrophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-{[4-(3-Phenylpropyl)piperazino]methyl}-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a neurotransmitter modulator.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[4-(3-Phenylpropyl)piperazino]methyl}-1H-indole involves its interaction with various molecular targets in the body. The indole moiety can interact with serotonin receptors, while the piperazine ring can modulate dopamine receptors. This dual interaction makes it a potential candidate for treating disorders like depression and schizophrenia .
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(2-Phenylethyl)piperazino]methyl}-1H-indole
- 3-{[4-(4-Phenylbutyl)piperazino]methyl}-1H-indole
- 3-{[4-(3-Phenylpropyl)piperidino]methyl}-1H-indole
Uniqueness
What sets 3-{[4-(3-Phenylpropyl)piperazino]methyl}-1H-indole apart from similar compounds is its specific combination of the indole and piperazine moieties, which allows for unique interactions with multiple neurotransmitter receptors. This makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C22H27N3 |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
3-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C22H27N3/c1-2-7-19(8-3-1)9-6-12-24-13-15-25(16-14-24)18-20-17-23-22-11-5-4-10-21(20)22/h1-5,7-8,10-11,17,23H,6,9,12-16,18H2 |
InChI Key |
FBSGWYWDCQQCBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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